

Commercial Suppliers and Technical Guide for 2-Bromo-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-iodo-1-methylbenzene

Cat. No.: B1287619

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for **2-Bromo-4-iodo-1-methylbenzene** (CAS No. 26670-89-3), a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document includes a comparative table of suppliers, detailed experimental protocols for its synthesis and analysis, and visualizations of the synthetic pathway and analytical workflow.

Introduction

2-Bromo-4-iodo-1-methylbenzene, also known as 2-bromo-4-iodotoluene, is a halogenated aromatic compound with significant utility in medicinal chemistry and materials science.^{[1][2]} The presence of two distinct halogen atoms, bromine and iodine, on the toluene ring allows for selective functionalization through various cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecules.^[2] Its structural isomer, 2-Bromo-1-iodo-4-methylbenzene (CAS No. 71838-16-9), also finds applications in similar fields. This guide focuses on the commercial availability and technical details of **2-Bromo-4-iodo-1-methylbenzene**.

Commercial Suppliers

A variety of chemical suppliers offer **2-Bromo-4-iodo-1-methylbenzene**, primarily for research and development purposes. The following table summarizes key quantitative data from several

suppliers. Please note that pricing and availability are subject to change and direct inquiry with the supplier is recommended for the most current information.

Supplier	Product Name	CAS No.	Purity	Available Quantities	Price
Sigma-Aldrich (via Ambeed)	2-Bromo-4-iodo-1-methylbenzene	26670-89-3	98%	Inquire	Inquire
BLD Pharm	2-Bromo-4-iodo-1-methylbenzene	26670-89-3	Inquire	Inquire	Inquire
Crysdot LLC	2-Bromo-4-iodo-1-methylbenzene	26670-89-3	Inquire	Inquire	Get Quotation
CymitQuimica	2-bromo-4-iodo-1-methylbenzene	26670-89-3	97%	Inquire	Inquire
Echemi (via Henan Lihao Chem Plant)	2-BROMO-4-IODOTOLUE	26670-89-3	99%	Inquire	Get Latest Price

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of **2-Bromo-4-iodo-1-methylbenzene**.

Synthesis of 2-Bromo-4-iodo-1-methylbenzene

A common synthetic route to **2-Bromo-4-iodo-1-methylbenzene** involves a multi-step process starting from 2-methyl-4-iodoaniline, which is then converted to the target compound via a

diazotization and bromination reaction.[\[3\]](#)

Step 1: Diazotization of 2-methyl-4-iodoaniline[\[3\]](#)

- To a solution of 2-methyl-4-iodoaniline (1.0 equivalent) in sulfuric acid, stir and cool the mixture to between 10-15 °C.
- Slowly add a solution of nitrous acid dropwise to the cooled mixture.
- Maintain the reaction temperature and stir for 1 hour to form the diazonium salt solution.

Step 2: Bromination[\[3\]](#)

- In a separate reaction vessel, add cuprous bromide (0.55 equivalents) to hydrobromic acid (45% concentration).
- Stir the mixture and heat to 85-90 °C.
- Slowly add the previously prepared diazonium salt solution dropwise to the hot cuprous bromide solution.
- After the addition is complete, continue to stir the reaction mixture.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

Purification[\[3\]](#)

- Extract the cooled reaction mixture three times with 50 ml of toluene.
- Wash the combined organic phases with a sodium bicarbonate solution and then with water until the aqueous layer is neutral.
- Dry the organic phase over an appropriate amount of anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate to obtain the crude product.

- The final product, 2-bromo-4-iodotoluene, is obtained as a brown liquid with a yield of approximately 83.5%.[\[3\]](#)

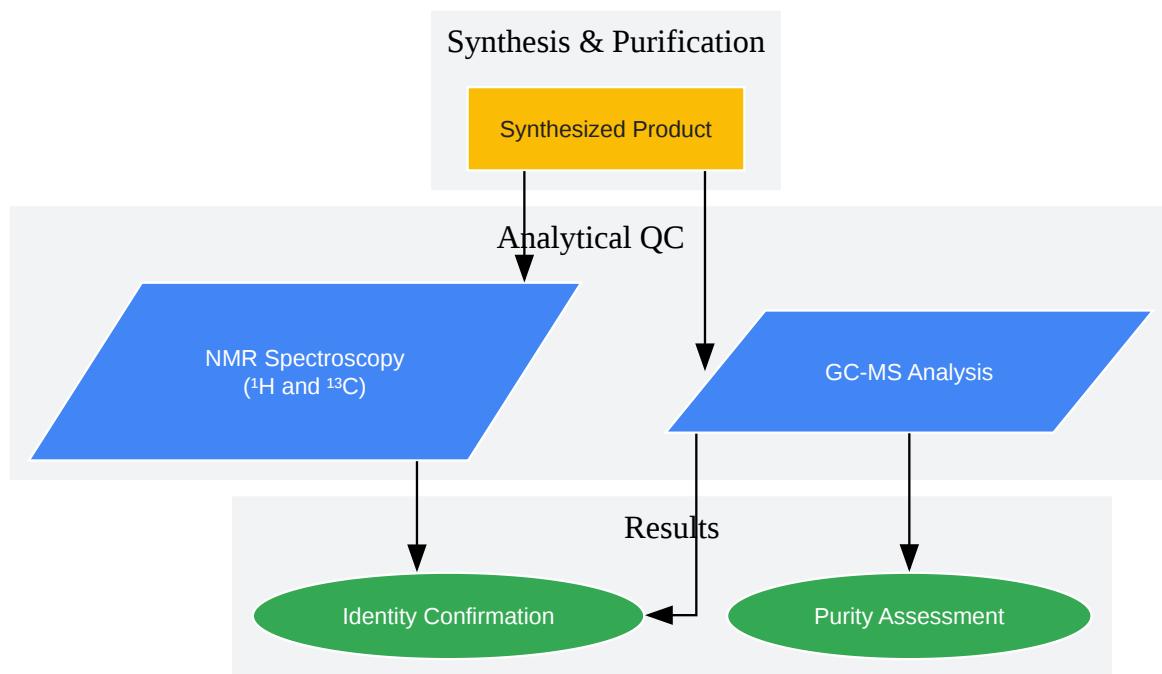
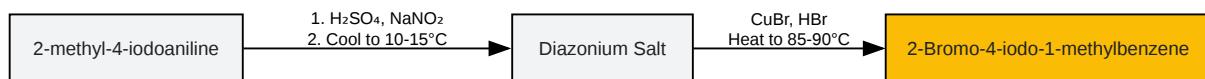
Analytical Methods for Quality Control

To ensure the identity and purity of the synthesized **2-Bromo-4-iodo-1-methylbenzene**, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in an NMR tube.[\[4\]](#)
- ^1H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for 2-bromo-4-iodotoluene in CDCl_3 are: δ 7.55 (d, $J=2.2\text{Hz}$, 1H), 7.33 (dd, $J=8.6, 2.2\text{Hz}$, 1H), 7.22 (d, $J=8.6\text{Hz}$, 1H), 2.3 (s, 3H).[\[3\]](#)
- ^{13}C NMR Analysis: Acquire the carbon-13 NMR spectrum. The expected signals are: δ 140.2, 139.4, 136.2, 133.9, 124.7, 92.3, 22.6.[\[3\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)



- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or methanol.
- GC Conditions:
 - Column: Use a suitable capillary column, such as a DB-5ms or equivalent.
 - Injector Temperature: Set to an appropriate temperature, typically 250 °C.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: Scan a suitable mass range, for example, m/z 40-450.
- Data Analysis: The mass spectrum of 2-bromo-4-iodotoluene is expected to show molecular ion peaks at m/z 298 (M+1) and 296 (M-1).[3]

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step synthesis of **2-Bromo-4-iodo-1-methylbenzene** from 2-methyl-4-iodoaniline.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-4-IODOTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2-Bromo-4-iodo-1-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287619#commercial-suppliers-of-2-bromo-4-iodo-1-methylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com